molecular formula C11H10ClNO2 B2994932 5-chloro-1-propyl-1H-indole-2,3-dione CAS No. 689759-69-1

5-chloro-1-propyl-1H-indole-2,3-dione

Cat. No.: B2994932
CAS No.: 689759-69-1
M. Wt: 223.66
InChI Key: UBUDFCOJUVSSHV-UHFFFAOYSA-N
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Description

5-chloro-1-propyl-1H-indole-2,3-dione is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Chemical Reactions Analysis

5-chloro-1-propyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-chloro-1-propyl-1H-indole-2,3-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-chloro-1-propyl-1H-indole-2,3-dione can be compared with other indole derivatives such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.

Biological Activity

5-Chloro-1-propyl-1H-indole-2,3-dione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by its unique structure that includes a chloro group at the 5-position and a propyl group at the 1-position. This structural configuration is believed to enhance its biological activity compared to other indole derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound has shown potential as an inhibitor of aldehyde dehydrogenases (ALDH), which are crucial enzymes involved in metabolic pathways. Notably, the introduction of the 5-chloro group has been linked to restored potency in inhibiting ALDH2, suggesting that halogen substitution can significantly influence binding affinity and selectivity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
A54926
HepG20.71
BT4741.39
HCT1160.95 nM

These findings indicate that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including cell cycle arrest.

Antiviral Activity

The compound has also been investigated for its antiviral properties. It has shown effectiveness against several viruses by inhibiting their replication processes. The specific mechanisms remain under investigation but may involve interference with viral enzyme activity or cellular entry pathways.

Case Studies and Research Findings

A study conducted by Xia et al. demonstrated that the introduction of a chloro group at the 5-position significantly enhanced the potency of certain indole derivatives against ALDH enzymes . This finding underscores the importance of structural modifications in developing effective inhibitors for therapeutic applications.

Another research effort focused on synthesizing a series of derivatives based on 5-chloro-1H-indole-2,3-dione to explore their chemotherapeutic activities. The results indicated that some derivatives exhibited enhanced anticancer properties compared to their parent compound .

Properties

IUPAC Name

5-chloro-1-propylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-2-5-13-9-4-3-7(12)6-8(9)10(14)11(13)15/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUDFCOJUVSSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Cl)C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Was prepared in an analogous manner to 1-propylindoline-2,3-dione using commercially available 5-chloroisatin (purchased from Fisher Scientific) and 1-bromo-propane (purchased from Fisher Scientific). 1H NMR δ 7.57 (m, 2H), 6.88 (d, 1H), 3.69 (t, 2H), 1.74 (m, 2H), 1.00 (t, 3H)
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